3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,4-c]pyrazole core.
Functional Group Introduction:
Final Assembly: The final step involves the coupling of the core structure with the desired substituents to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the functional groups present.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled temperature and solvent conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its multiple functional groups allow for the attachment of various tags or labels.
Medicine
The compound’s potential pharmacological properties make it a candidate for drug development. It can be screened for activity against various diseases, including cancer, inflammation, and infectious diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxy-4,6-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 5-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Uniqueness
The uniqueness of 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its combination of functional groups and the specific arrangement of its atoms. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H27N3O6 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H27N3O6/c1-12-8-13(2)18(15(29)9-12)20-19-21(26-25-20)24(30)27(6-7-28)22(19)14-10-16(31-3)23(33-5)17(11-14)32-4/h8-11,22,28-29H,6-7H2,1-5H3,(H,25,26) |
InChI Key |
YBFHKDGOLLTHPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C2=NNC3=C2C(N(C3=O)CCO)C4=CC(=C(C(=C4)OC)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.